6-Bromo-1,4-benzodioxin
CAS No.:
Cat. No.: VC17374038
Molecular Formula: C8H5BrO2
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrO2 |
|---|---|
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 6-bromo-1,4-benzodioxine |
| Standard InChI | InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
| Standard InChI Key | GAYDMZAMIRJBMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)OC=CO2 |
Introduction
Chemical Structure and Nomenclature
Structural Ambiguities
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Unsaturated Form (1,4-Benzodioxin): The fully aromatic structure (C₈H₅BrO₂) features two oxygen atoms in a six-membered dioxin ring. Its IUPAC name is 6-bromo-1,4-benzodioxine, with the SMILES string
C1=CC2=C(C=C1Br)OC=CO2. -
Dihydro Form (1,4-Benzodioxane): The saturated analog (C₈H₇BrO₂) includes two additional hydrogen atoms, forming a dioxane ring. Its IUPAC name is 6-bromo-2,3-dihydro-1,4-benzodioxine, represented by the SMILES
C1COC2=C(O1)C=CC(=C2)Br.
Table 1: Comparative Structural Properties
Physical and Chemical Properties
Physicochemical Characteristics
The dihydro form (benzodioxane) is better characterized in available literature:
The unsaturated benzodioxin variant lacks detailed experimental data, though its molecular weight (213.03 g/mol) and theoretical properties suggest higher reactivity due to aromaticity.
Synthesis and Production
Synthetic Routes
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Bromination of 1,4-Benzodioxane: The dihydro form is synthesized via bromination of 1,4-benzodioxane using bromine in acetic acid. This electrophilic substitution reaction targets the aromatic ring, yielding the brominated product.
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Purification: Techniques like column chromatography or recrystallization ensure high purity (>97%) .
| Supplier | Purity | Quantity | Price (EUR) | CAS Number |
|---|---|---|---|---|
| Thermo Scientific | 97% | 1 g | 15.17 | 52287-51-1 |
| CymitQuimica | 98% | 5 g | 110.00 | 52287-51-1 |
Applications in Scientific Research
Pharmaceutical Development
6-Bromo-1,4-benzodioxane serves as a key intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. Its bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling drug candidate diversification.
Materials Science
The compound’s rigid structure aids in developing high-performance polymers and coating materials. Its electron-deficient aromatic ring enhances interactions in conductive polymers.
Biochemical Research
In enzyme inhibition studies, the dihydro form acts as a scaffold for probing metabolic pathways, particularly those involving cytochrome P450 enzymes.
Research Findings and Advancements
Mechanistic Insights
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Anti-inflammatory Activity: Derivatives of 6-bromo-1,4-benzodioxane inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.
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Polymer Synthesis: Incorporating the compound into polyetherketones improves thermal stability (decomposition >300°C) and mechanical strength.
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